molecular formula C9H13NO3 B8434728 2-(2-Hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one

2-(2-Hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one

Cat. No.: B8434728
M. Wt: 183.20 g/mol
InChI Key: PLCVGHQBKQDYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(2-hydroxyacetyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one

InChI

InChI=1S/C9H13NO3/c11-5-9(13)10-3-6-1-8(12)2-7(6)4-10/h6-7,11H,1-5H2

InChI Key

PLCVGHQBKQDYMC-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CC1=O)C(=O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate 1f (764.8 mg, 3.2 mmol) and 2-hydroxyl ethanoic acid (267.5 mg, 3.52 mmol) were dissolved in 10 mL of acetonitrile. Upon cooling by an ice-water bath, hydroxyacetic acid (1.3 g, 9.6 mmol), 1-ethyl-3-dimethylaminopropyl-carbodiimide hydrochloride (1.23 g, 6.4 mmol) and triethylamine (1.3 mL, 9.6 mmol) were added. The ice-water bath was removed and the reaction mixture was reacted overnight at 25° C. The mixture was concentrated and diluted with 20 mL of ethyl acetate. The mixture was filtered under reduced pressure and the filtrate was washed with 20 mL of water. The organic phase was dried over anhydrous magnesium sulfate, filtered under reduced pressure and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 2-(2-hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one 3a (0.375 g, yield 64%) as a colorless oil.
Name
Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate
Quantity
764.8 mg
Type
reactant
Reaction Step One
Quantity
267.5 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hexahydro-cyclopenta[c]pyrrol-5-one triflutate 1f (764.8 mg, 3.2 mmol) and 2-hydroxyacetic acid (267.5 mg, 3.52 mmol) were dissolved in 10 mL of acetonitrile, and hydroxyacetic acid (1.3 g, 9.6 mmol), 1-ethyl-3-dimethylaminopropyl-carbodiimide hydrochloride (1.23 g, 6.4 mmol) and triethylamine (1.3 mL, 9.6 mmol) were then added to the solution in an ice-water bath. The ice-water bath was then removed, and the reaction mixture was stirred overnight at 25° C. The solvent was evaporated, and 20 mL of ethyl acetate was then added to the residue. The mixture was filtered and the filtrate was washed with 20 mL of water. The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound 2-(2-hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one 3a (0.375 g, yield 64%) as a colorless oil.
Quantity
764.8 mg
Type
reactant
Reaction Step One
Quantity
267.5 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two

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